molecular formula C7H12O2 B165962 Cyclohexanecarboxylic acid CAS No. 98-89-5

Cyclohexanecarboxylic acid

Cat. No.: B165962
CAS No.: 98-89-5
M. Wt: 128.17 g/mol
InChI Key: NZNMSOFKMUBTKW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cyclohexanecarboxylic acid (CHCA) is a carboxylic acid of cyclohexane . It primarily targets the biochemical pathways involved in the synthesis of nylon-6 precursor caprolactam .

Mode of Action

CHCA interacts with its targets through chemical reactions typical of carboxylic acids . It can be converted to the acid chloride cyclohexanecarbonyl chloride . It is also a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid .

Biochemical Pathways

CHCA affects the biochemical pathways involved in the production of nylon-6. It is converted into caprolactam, a key intermediate in the synthesis of nylon-6 . Additionally, CHCA can be oxidized to cyclohexene . In microbial degradation pathways, cyclohexane is dehydrogenated to form cyclohexene, which is then subjected to ring-opening by dioxygenase to generate fatty acid under aerobic conditions or cleavage of cyclohexene through β-oxidation under anaerobic conditions .

Pharmacokinetics

The pharmacokinetics of CHCA have been studied in bile-exteriorized rats . A dose equivalent to 75 mg/kg of valproic acid was administered as an intravenous bolus . The study found that CHCA exhibits apparent Michaelis-Menten kinetics in serum .

Result of Action

The molecular and cellular effects of CHCA’s action are primarily seen in its conversion to other compounds. For instance, it can be converted to the acid chloride cyclohexanecarbonyl chloride . It can also undergo microbial degradation to form para-hydroxybenzoic acid and can be aromatized to convert to Hippuric acid in rat liver extracts in vitro .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CHCA. For instance, CHCA can accumulate in soil and water bodies due to its low solubility in water and ability to bind to organic matter . In marine environments, the degradation of CHCA and simultaneous nitrate removal have been observed . These environmental factors can potentially affect the bioavailability and efficacy of CHCA.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanecarboxylic acid can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrogenation of benzoic acid. This process involves pouring a benzoate water solution into a reaction kettle filled with a selective hydrogenation catalyst, followed by hydrogenation .

Chemical Reactions Analysis

Cyclohexanecarboxylic acid undergoes various chemical reactions typical of carboxylic acids:

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride.

Major Products Formed:

    Oxidation: Cyclohexene.

    Reduction: Cyclohexylmethanol.

    Substitution: Cyclohexanecarbonyl chloride.

Comparison with Similar Compounds

  • Abscisic acid
  • Buciclic acid
  • Chlorogenic acid
  • Chorismic acid
  • Dicyclomine
  • Quinic acid
  • Shikimic acid
  • Tranexamic acid

Cyclohexanecarboxylic acid stands out due to its unique combination of a cyclohexane ring and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

cyclohexanecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NZNMSOFKMUBTKW-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)O
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Molecular Formula

C7H12O2
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Related CAS

Record name Cyclohexanecarboxylic acid
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DSSTOX Substance ID

DTXSID8059180
Record name Cyclohexanecarboxylic acid
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Molecular Weight

128.17 g/mol
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Physical Description

Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour
Record name Cyclohexanecarboxylic acid
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Boiling Point

232.00 to 233.00 °C. @ 760.00 mm Hg
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Solubility

4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol)
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Density

1.029-1.037
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Vapor Pressure

0.03 [mmHg]
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CAS No.

98-89-5, 50825-29-1
Record name Cyclohexanecarboxylic acid
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Record name CYCLOHEXANECARBOXYLIC ACID
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Melting Point

31 - 32 °C
Record name Cyclohexanecarboxylic acid
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Synthesis routes and methods I

Procedure details

N-(3,5-dimethylphenyl)-4-hydroxyphenylacetamide (3.06 gms, 12 mmol) in THF is treated with 2.4 gms (60 mmol) of NaOH at -20° C. Subsequently 5.889 gms (60 mmol) of cyclohexanone and 4.8 ml (60 mmol) of CHCl3 is added dropwise simultaneously at -20° C. and stirred overnight at room temperature. THF is removed under vacuum and the residue is dissolved in water, followed by acidification with 35% HCl. The precipitated solid is extracted into ether and treated with 6% sodium bicarbonate solution. The aqueous layer on acidification with HCl yields the product 1-[4-(((3,5-dimethylphenyl)amino)carbonyl)methyl)phenoxy]cyclohexanecarboxylic acid (C23H27NO4). The product was purified by repeated extraction into ether and NaHCO3.
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.889 g
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

To a stirred solution of 5.0 g (44.6 mmol) of cyclohexanecarboxaldehyde in n-butyl acetate (45 mL) cooled in a wet-ice bath (ca. 2° C.) was added 5.5 g (44.6 mmol) of 2,6-dimethylpyridine N-oxide (2,6-lutidine N-oxide). To this solution was then added slowly dropwise 24.6 mL (66.9 mmol) of a 23.0 weight percent solution of peracetic acid in ethyl acetate, at a rate slow enough such that the reaction temperature did not exceed 10° C. (ca. 20 min). After the initial exotherm, the temperature returned to 2° C., and the reaction was maintained at this temperature for an additional 4 hours. The cold reaction solution Was then transferred into a separatory funnel, was diluted with n-butyl acetate (50 mL), and was washed with a 1% aqueous solution of sodium thiosulfate (Na2S2O3, 50 mL). The butyl acetate layer was further washed with two portions of water (50 mL each), and the combined water washes were back-extracted with n-butyl acetate (50 ml). The combined butyl acetate layers were extracted with two portions of a 5% aqueous solution of sodium hydroxide (NaOH, 50 mL each). The combined NaOH solutions were acidified to pH=1 with a 10% aqueous solution of hydrochloric acid. The resulting solution was extracted with two portions of dichloromethane (75 mL each), and the extract was dried over anhydrous Na2SO4. The extract was filtered and concentrated in vacuo to give 6.0 g (99%) of cyclohexanecarboxylic acid, containing small levels of unidentified impurities.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanecarboxylic acid
Reactant of Route 2
Cyclohexanecarboxylic acid
Reactant of Route 3
Cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
Cyclohexanecarboxylic acid
Reactant of Route 5
Cyclohexanecarboxylic acid
Reactant of Route 6
Cyclohexanecarboxylic acid
Customer
Q & A

Q1: What is the molecular formula and weight of Cyclohexanecarboxylic acid?

A1: this compound has the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol.

Q2: Can you provide some spectroscopic data for characterizing this compound?

A2: While the provided articles don't delve into detailed spectroscopic data, they utilize various techniques for structural characterization. Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed for identifying and quantifying this compound, particularly in metabolic studies [, , , ]. NMR spectroscopy plays a crucial role in determining the conformation and configuration of this compound derivatives, particularly in the context of their biological activity [, , ]. Infrared spectroscopy (IR) has been used to investigate the aggregational states of this compound, revealing the presence of dimer structures similar to those found in liquid states or non-polar solvents [].

Q3: How does the cyclohexane ring influence the reactivity of the carboxylic acid group in this compound?

A3: The conformation of the cyclohexane ring significantly impacts the reactivity of the carboxylic acid group. Studies examining esterification reactions with diazodiphenylmethane in various solvents (methanol, ethanol, t-pentyl alcohol, and toluene) have shown that the presence of '1,3-axial hydrogen atom' interactions can either have minimal effects or cause significant retardation of the reaction rate, depending on their number and orientation [, , ]. This highlights the importance of steric hindrance in influencing the accessibility and reactivity of the carboxylic acid group within the molecule.

Q4: How do different substituents on the cyclohexane ring affect the reactivity of this compound?

A4: The presence and nature of substituents on the cyclohexane ring can substantially alter the reactivity of this compound. Research focusing on the acid-catalyzed esterification of trans-4-substituted cyclohexanecarboxylic acids in methanol revealed that electron-attracting substituents have a slight retarding effect on the reaction rate []. This suggests that electronic effects, in addition to steric factors, play a role in modulating the reactivity of the carboxylic acid moiety.

Q5: Are there bacteria capable of utilizing this compound as a sole carbon source?

A5: Yes, several bacterial species have demonstrated the ability to utilize this compound as a sole carbon source. One such bacterium is Corynebacterium cyclohexanicum, which was isolated from soil and found to degrade this compound through a pathway involving the aromatization of 4-oxothis compound to 4-hydroxybenzoic acid [, ]. Another example is Acinetobacter anitratum, which utilizes a CoA-mediated β-oxidation pathway for this compound metabolism []. Additionally, a strain of Pseudomonas putida was found to metabolize this compound via β-oxidation, with 3-cyclohexenecarboxylic acid acting as an inducer for this pathway [].

Q6: What is the role of 4-hydroxythis compound in the production of this compound during "Zapatera" spoilage of olives?

A6: 4-Hydroxythis compound has been identified as a key precursor to the formation of this compound, the compound responsible for the off-odor characteristic of "Zapatera" spoilage in Spanish-style green olives []. This spoilage occurs in brines with a pH adjusted to 5 and a 5% NaCl concentration. As the fermentation progresses, 4-hydroxythis compound, not found in fresh olives or early brines, appears and its consumption correlates directly with the production of this compound.

Q7: What are the applications of this compound derivatives in medicinal chemistry?

A8: this compound derivatives have shown promise as potential therapeutic agents, particularly in the development of antiplasmin drugs [, ]. Studies have explored the synthesis and evaluation of various 4-aminomethylthis compound derivatives, investigating the impact of different substituents and their spatial arrangements on antiplasmin activity. Notably, t-4-aminomethyl-c-3-methyl-r-1-cyclohexanecarboxylic acid (23B), believed to adopt a 1-e, 3-e, 4-e conformation in aqueous solution, exhibited the highest activity among the tested compounds. This finding underscores the crucial role of stereochemistry in determining the biological activity of these derivatives.

Q8: How does this compound behave as an extractant for copper(II)?

A9: this compound can function as an efficient extractant for copper(II) ions []. This process involves the formation of both monomeric and dimeric copper(II) cyclohexanecarboxylates in benzene, which are then extracted from the aqueous phase. The presence of the cyclohexane ring in the extractant molecule has been found to inhibit the formation of dimeric copper(II) cyclohexanecarboxylate in the aqueous phase, highlighting the significance of steric factors in metal extraction processes.

Q9: How can the selectivity for this compound be enhanced during the hydrogenation of benzoic acid?

A10: Adding a base, particularly alkali metal carbonates, to the reaction mixture significantly improves the selectivity for this compound during the hydrogenation of benzoic acid over a NiZrB amorphous alloy catalyst supported on γ-Al₂O₃ []. The presence of the base effectively neutralizes acidic sites on the catalyst surface, which are responsible for the undesired hydrodeoxygenation of the carbonyl group, thereby leading to a higher selectivity for this compound.

Q10: Has this compound been explored in the context of supramolecular chemistry?

A11: Yes, this compound and its derivatives have been utilized in supramolecular chemistry for constructing diverse architectures []. By co-crystallizing these acids with various N-donor compounds, researchers have successfully assembled intricate structures, including host-guest complexes, interpenetrated networks, molecular ladders, and sheets. These findings highlight the potential of this compound as a versatile building block in supramolecular self-assembly processes.

Q11: What is the role of 1-cyclohexenylcarbonyl coenzyme A reductase (ChcA) in the biosynthesis of ansatrienin?

A12: 1-cyclohexenylcarbonyl coenzyme A reductase (ChcA) is an enzyme that plays a crucial role in the biosynthesis of ansatrienin, a compound with antibacterial activity []. Specifically, ChcA is involved in the final reduction step of converting shikimic acid into the cyclohexyl moiety of ansatrienin. This enzyme, belonging to the short-chain alcohol dehydrogenase superfamily, catalyzes multiple reductive steps in the pathway.

Q12: How does the stereochemistry of this compound derivatives impact their activity as very late antigen-4 (VLA-4) antagonists?

A13: The stereochemistry of this compound derivatives is critical for their activity as very late antigen-4 (VLA-4) antagonists, which are potential drug candidates for treating asthma [, ]. Studies have shown that specific configurations of these derivatives are essential for potent activity and favorable pharmacokinetic profiles. For instance, the trans-4-substituted this compound derivative, specifically trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]this compound, demonstrated significant improvement in bioavailability and efficacy in animal models of asthma compared to its cis counterparts. This highlights the importance of stereochemical considerations in optimizing drug candidates based on this compound for enhanced therapeutic outcomes.

Q13: Can this compound be used as a building block for eco-friendly plasticizers?

A14: Yes, this compound can serve as a starting material for synthesizing environmentally friendly plasticizers, particularly for polyvinyl chloride (PVC) []. By modifying propylene glycol adipate with this compound, researchers have developed plasticizers that exhibit comparable plasticizing efficiency to traditional plasticizers like DOP while demonstrating reduced migration and improved biodegradability. These findings highlight the potential of this compound-based plasticizers as sustainable alternatives to conventional, often toxic, plasticizers.

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